(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580504
InChI: InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9-/m0/s1
SMILES:
Molecular Formula: C12H18FNO4
Molecular Weight: 259.27 g/mol

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

CAS No.:

Cat. No.: VC16580504

Molecular Formula: C12H18FNO4

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid -

Specification

Molecular Formula C12H18FNO4
Molecular Weight 259.27 g/mol
IUPAC Name (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Standard InChI InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9-/m0/s1
Standard InChI Key ZZOLHPFGDKIOCE-PEBLOWIWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@@H]2F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, encodes its stereochemistry and functional groups. Key features include:

  • Azabicyclo[2.2.1]heptane骨架: A bridged bicyclic system with nitrogen at position 2, creating a rigid scaffold conducive to selective biomolecular interactions.

  • Fluorine at C5: Introduced via selective fluorination, this atom modulates electronic and steric properties while enhancing metabolic stability .

  • Boc protecting group: The tert-butoxycarbonyl moiety at N2 safeguards the amine during synthesis, enabling downstream functionalization.

The stereochemistry at C3 and C5 ((3S,5S)) is critical for spatial orientation, as evidenced by the compound’s isomeric SMILES notation:
CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@@H]2F)C(=O)O.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₈FNO₄
Molecular Weight259.27 g/mol
IUPAC Name(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F
PubChem CID71147190

Synthesis and Manufacturing

Fluorination Strategies

The synthesis of this compound, as detailed in patent CN101462999A, involves fluorination of a hydroxyl-containing precursor. For example:

  • Precursor Preparation: (1R,3S,4S,5R)-5-Hydroxy-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester serves as the starting material .

  • DAST-Mediated Fluorination: Treatment with diethylaminosulfur trifluoride (DAST) in dichloromethane at -78°C replaces the hydroxyl group with fluorine, yielding the (5S)-fluoro derivative in 48.9% yield .

  • Ester Hydrolysis: Subsequent alkaline hydrolysis (NaOH/MeOH/H₂O) removes the ethyl ester, generating the free carboxylic acid with 96% efficiency .

Stereochemical Control

The (3S,5S) configuration is preserved through:

  • Low-Temperature Reactions: Fluorination at -78°C minimizes epimerization .

  • Chiral Auxiliaries: The Boc group stabilizes the bicyclic framework, preventing racemization during synthesis .

Table 2: Representative Synthetic Parameters

StepReagents/ConditionsYieldSpectral Data (¹H NMR)
FluorinationDAST, CH₂Cl₂, -78°C48.9%δ 5.29–5.08 (m, 1H), 4.32 (d, J=7.2 Hz, 1H)
Ester HydrolysisNaOH, MeOH/H₂O, RT96%δ 5.37–5.18 (d, J=6 Hz, 1H), 4.73–4.46 (m, 1H)

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but exhibits limited aqueous solubility due to its hydrophobic Boc group .

  • Stability: The Boc moiety enhances stability toward nucleophiles and bases, making the compound suitable for prolonged storage.

Spectroscopic Characterization

  • ¹H NMR: Key signals include the Boc tert-butyl group (δ 1.42 ppm, 9H) and fluorine-coupled protons on the bicyclic core (δ 5.29–5.08 ppm) .

  • Mass Spectrometry: ESI-MS shows [M+1]⁺ at m/z 288.2 for the ethyl ester precursor and [M-1]⁻ at m/z 258.1 for the carboxylic acid .

Biological Significance and Applications

Metabolic and Pharmacokinetic Advantages

  • Fluorine’s Role: The C5 fluorine alters electron density, potentially improving membrane permeability and resistance to oxidative metabolism .

  • Hydrogen Bonding: Fluorine may engage in non-covalent interactions with target proteins, enhancing binding affinity .

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